molecular formula C₂₇H₄₃D₃O₄ B1145129 3α,7α-Dihydroxycoprostanic Acid-d3 CAS No. 338976-76-4

3α,7α-Dihydroxycoprostanic Acid-d3

Cat. No.: B1145129
CAS No.: 338976-76-4
M. Wt: 437.67
InChI Key:
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Scientific Research Applications

3α,7α-Dihydroxycoprostanic Acid-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to understand the role of bile acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents

Biochemical Analysis

Biochemical Properties

3α,7α-Dihydroxycoprostanic Acid-d3 plays a significant role in biochemical reactions. As an endogenous metabolite, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, often involving binding interactions and enzymatic processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins Its localization or accumulation can be influenced by these interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium into the 3α,7α-Dihydroxycoprostanic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .

Chemical Reactions Analysis

Types of Reactions

3α,7α-Dihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

    3α,7α-Dihydroxycoprostanic Acid: The non-deuterated analogue, also a bile acid precursor.

    Chenodeoxycholic Acid: The final product of the metabolic pathway involving 3α,7α-Dihydroxycoprostanic Acid-d3.

    Cholic Acid: Another bile acid with similar metabolic functions

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides a valuable tool for studying metabolic processes and drug interactions. This labeling allows for precise tracking and quantification in various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3α,7α-Dihydroxycoprostanic Acid-d3 involves the oxidation of cholic acid-d3 to form the desired product.", "Starting Materials": [ "Cholic acid-d3", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cholic acid-d3 is dissolved in methanol and treated with sodium periodate to form the corresponding aldehyde intermediate.", "The aldehyde intermediate is then oxidized with sodium metaperiodate to form the carboxylic acid intermediate.", "The carboxylic acid intermediate is reduced with sodium borohydride to form the alcohol intermediate.", "The alcohol intermediate is then treated with sodium hydroxide to form the final product, 3α,7α-Dihydroxycoprostanic Acid-d3." ] }

CAS No.

338976-76-4

Molecular Formula

C₂₇H₄₃D₃O₄

Molecular Weight

437.67

Synonyms

(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestanoic Acid-d3;  3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3;  (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; 

Origin of Product

United States

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